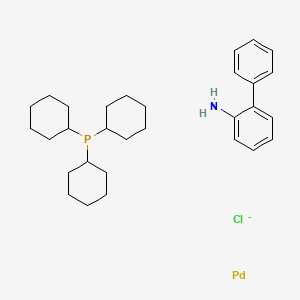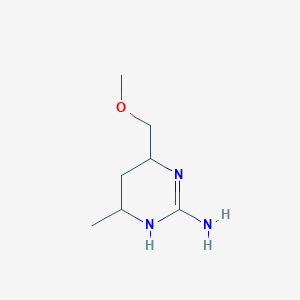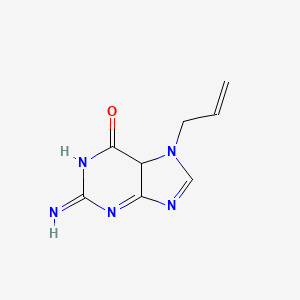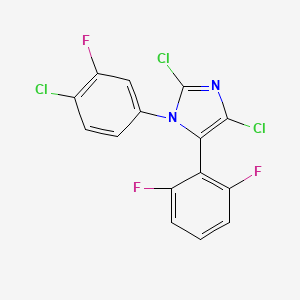
(6-Chlorohexyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chlorohexyl)dimethylsilane is an organosilicon compound with the molecular formula C8H18Cl2Si. It is characterized by a silicon atom bonded to two methyl groups and a 6-chlorohexyl group. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(6-Chlorohexyl)dimethylsilane can be synthesized through the reaction of 6-chlorohexan-1-ol with dimethylchlorosilane in the presence of a base such as imidazole . The reaction typically occurs in a solvent like dichloromethane and requires stirring for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced by the hydrolysis of commercially available (chloromethyl)dimethylchlorosilane . This method involves the controlled addition of water to the chlorosilane compound, resulting in the formation of the desired silane product.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Chlorohexyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 6-chlorohexyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to convert the silane to silanol or siloxane derivatives.
Major Products Formed
Substitution Reactions: Products include various substituted silanes, depending on the nucleophile used.
Oxidation Reactions: Major products include silanols and siloxanes, which are useful in various applications.
Applications De Recherche Scientifique
(6-Chlorohexyl)dimethylsilane has several applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules for improved delivery and stability.
Medicine: It is explored for its potential in drug delivery systems and as a component in biomedical devices.
Industry: This compound is employed in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of (6-Chlorohexyl)dimethylsilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with different molecular targets, facilitating the formation of siloxane bonds. These interactions are crucial in applications such as polymer synthesis and surface modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a protecting reagent for alcohols and amines.
Chlorodimethylsilane: A simpler silane with similar reactivity but different applications.
Uniqueness
(6-Chlorohexyl)dimethylsilane is unique due to its 6-chlorohexyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring specific functional group transformations.
Propriétés
Formule moléculaire |
C8H18ClSi |
|---|---|
Poids moléculaire |
177.76 g/mol |
InChI |
InChI=1S/C8H18ClSi/c1-10(2)8-6-4-3-5-7-9/h3-8H2,1-2H3 |
Clé InChI |
TYDLHNRYEVQFIA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)CCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1S,2S,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxybutanoate](/img/structure/B12343229.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12343235.png)




![(5Z)-5-[(3-phenoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343269.png)




![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylate](/img/structure/B12343301.png)


